dl-Carbidopa

Description

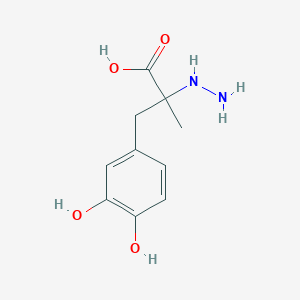

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFNLOMSOLWIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860427 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-53-4, 38821-49-7, 14585-65-0 | |

| Record name | α-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbidopa, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | carbidopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92521 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CARBIDOPA, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555UP07D5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Conceptual Evolution of Dl Carbidopa in Neuropharmacology

Genesis and Early Pharmacological Investigations

The understanding and treatment of Parkinson's disease were revolutionized by the identification of a deficiency in dopamine (B1211576) in the basal ganglia of affected individuals. wikipedia.orgapdaparkinson.org This crucial discovery, made in 1960, paved the way for the use of levodopa (B1675098) (L-DOPA), a precursor to dopamine that can cross the blood-brain barrier, as a therapeutic agent. wikipedia.orgnih.gov However, early investigations into levodopa monotherapy revealed significant challenges. A large proportion of administered levodopa was decarboxylated to dopamine in the peripheral circulation before reaching the brain, leading to limited central availability and a high incidence of peripheral side effects, such as nausea and vomiting. wikipedia.orgdrugbank.compatsnap.comebmconsult.com This highlighted the need for a strategy to enhance the central delivery of levodopa while minimizing its peripheral conversion.

Historical Context of DOPA Decarboxylase Inhibition

The enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), plays a critical role in the biosynthesis of both dopamine from L-DOPA and serotonin (B10506) from L-tryptophan. drugbank.comwikipedia.orgopenbiochemistryjournal.com This enzyme is present in various tissues throughout the body, including the brain, liver, and kidney, as well as in the peripheral circulation and at the blood-brain barrier. drugbank.comwikipedia.orgopenbiochemistryjournal.comnih.gov The enzymatic conversion of L-DOPA to dopamine in the periphery was identified as a major obstacle to effective levodopa therapy. wikipedia.orgebmconsult.com The concept of inhibiting peripheral DDC to increase the amount of levodopa available to cross the blood-brain barrier thus became a key area of research.

Early investigations into DDC inhibitors aimed to find compounds that could selectively block the enzyme in the periphery without affecting the conversion of L-DOPA to dopamine within the brain. This selectivity is crucial because dopamine itself does not efficiently cross the blood-brain barrier. apdaparkinson.orgdrugbank.comebmconsult.comwikipedia.org Inhibiting central DDC would counteract the therapeutic goal of increasing dopamine levels in the brain.

Key Milestones in Development and Regulatory Approval

The synthesis and patenting of carbidopa (B1219) by Merck in 1962 marked a significant step in the development of peripheral DDC inhibitors. wikipedia.org Further research in 1971 demonstrated that the L-form of carbidopa was effective in reducing the required therapeutic dose of L-DOPA. wikipedia.org This led to the development of combination products containing both levodopa and carbidopa.

The first combination of carbidopa and levodopa became commercially available in 1975. nih.gov This formulation, notably marketed under the brand name Sinemet, represented a major milestone in the treatment of Parkinson's disease. wikipedia.orgparkinson.orgapdaparkinson.org The regulatory approval of this combination therapy was based on its ability to improve the therapeutic profile of levodopa by increasing its central bioavailability and reducing peripheral side effects. drugbank.comebmconsult.com

Over the years, various formulations of carbidopa/levodopa have been developed and approved to address different patient needs and optimize drug delivery. These include immediate-release tablets, controlled-release tablets, extended-release capsules, and enteral suspensions. parkinson.orgapdaparkinson.orgmedlineplus.govdrugs.comdavisphinneyfoundation.orgneurologylive.com Regulatory approvals for these different formulations reflect ongoing efforts to improve the effectiveness and convenience of levodopa-based therapies. For instance, a controlled-release formulation (Sinemet CR) was approved in 1991, and an extended-release enteral suspension (Duopa) received FDA approval in 2015. wikipedia.orgdrugs.com More recently, in 2024, a new long-acting oral formulation (Crexont) and a subcutaneous 24-hour continuous infusion (Vyalev) of levodopa-based therapy, including carbidopa or a prodrug, were approved by the FDA, further expanding the available treatment options. apdaparkinson.orgneurologylive.compracticalneurology.commichaeljfox.org

Impact on the Evolution of Levodopa Therapy

The introduction of carbidopa fundamentally transformed levodopa therapy. By inhibiting peripheral DDC, carbidopa significantly reduces the amount of levodopa that is converted to dopamine outside the brain. drugbank.compatsnap.comebmconsult.comwikipedia.org This allows a much larger proportion of the administered levodopa to reach the central nervous system, where it can be converted to dopamine to replenish deficient levels. drugbank.compatsnap.comwikipedia.org Consequently, the required dose of levodopa is substantially reduced when co-administered with carbidopa, typically by about 75%. wikipedia.org

This reduction in the required levodopa dose, coupled with the decreased peripheral conversion to dopamine, leads to a significant reduction in peripheral dopaminergic side effects, such as nausea and vomiting, which were major limitations of levodopa monotherapy. wikipedia.orgapdaparkinson.orgdrugbank.comebmconsult.comparkinson.orgtheparkinsonsplan.com The improved tolerability and increased central availability of levodopa achieved with the addition of carbidopa solidified levodopa's position as the gold standard and most effective medication for the motor symptoms of Parkinson's disease. apdaparkinson.orgnih.govapdaparkinson.orgneurologylive.com

The combination therapy of carbidopa/levodopa has been shown to increase both the plasma levels and the plasma half-life of levodopa. drugbank.comwikipedia.org This enhanced pharmacokinetic profile contributes to a more sustained delivery of levodopa to the brain. Studies have demonstrated that the co-administration of carbidopa with levodopa can increase the half-life of levodopa by more than 1.5 times. drugbank.com

The success of carbidopa in improving levodopa therapy also spurred further research into optimizing drug delivery and managing the long-term motor complications that can arise with chronic levodopa use. This includes the development of various extended-release formulations and alternative delivery methods aimed at providing more continuous dopaminergic stimulation. apdaparkinson.orgdavisphinneyfoundation.orgpracticalneurology.comneurologylive.comkarger.com

Foundational Role in Modulating Central Dopaminergic Systems

While carbidopa itself does not cross the blood-brain barrier to a significant extent and therefore does not directly inhibit central DDC, its foundational role in modulating central dopaminergic systems is undeniable. drugbank.compatsnap.comebmconsult.comwikipedia.org By preventing the premature peripheral conversion of levodopa to dopamine, carbidopa ensures that a greater quantity of the administered levodopa is available to be transported into the brain. drugbank.compatsnap.comwikipedia.org Once across the blood-brain barrier, this increased supply of levodopa can be converted to dopamine by the remaining functional dopaminergic neurons, thereby augmenting dopamine levels in the striatum. drugbank.comebmconsult.comwikipedia.org

This mechanism of action is critical for addressing the dopamine deficiency that underlies the motor symptoms of Parkinson's disease. apdaparkinson.orgpatsnap.comebmconsult.comopenbiochemistryjournal.com The increased availability of dopamine in the brain helps to restore a more balanced activity within the basal ganglia circuits, leading to an improvement in motor symptoms such as tremor, rigidity, and bradykinesia. apdaparkinson.orgpatsnap.comebmconsult.com

Research findings have consistently shown the effectiveness of carbidopa/levodopa combination therapy in alleviating the motor manifestations of Parkinson's disease. Clinical trials, such as the ELLDOPA study, have demonstrated that levodopa/carbidopa treatment reduces the worsening of symptoms in a dose-response pattern. scielo.org.mx While carbidopa's primary action is peripheral DDC inhibition, its impact on the central dopaminergic system is a direct consequence of this peripheral effect, facilitating the necessary increase in brain dopamine concentration for therapeutic benefit. drugbank.compatsnap.comebmconsult.comwikipedia.org

Pharmacodynamics of Dl Carbidopa: Molecular Mechanisms and Physiological Consequences

Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition

Carbidopa (B1219) functions as a potent inhibitor of AADC. nih.gov It achieves this by forming a hydrazone linkage with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which is essential for AADC activity. wikipedia.orgproteopedia.org This binding blocks the enzyme's active site, preventing the decarboxylation of its substrates. ontosight.aiproteopedia.org

Specificity for Peripheral DDC

A key characteristic of carbidopa is its inability to cross the blood-brain barrier (BBB). nih.govproteopedia.orgdrugbank.comwikipedia.orgfda.govdrugs.comwikipedia.org This pharmacokinetic property dictates its specificity for inhibiting AADC located in the peripheral tissues, outside the central nervous system. nih.govproteopedia.orgdrugbank.comwikipedia.orgfda.govdrugs.comwikipedia.org Peripheral tissues where DDC is found include the liver, kidney, pancreas, and T lymphocytes. nih.gov

Differential Effects on Central Versus Peripheral DDC Activity

Due to its inability to cross the BBB, carbidopa's inhibitory effects are largely confined to the periphery. nih.govproteopedia.orgdrugbank.comwikipedia.orgfda.govdrugs.comwikipedia.org This means that while it significantly inhibits peripheral DDC, it has minimal to no direct impact on DDC activity within the brain. nih.govproteopedia.orgdrugbank.comwikipedia.orgdrugs.com This differential effect is crucial for its therapeutic application, particularly in enhancing the central availability of levodopa (B1675098).

Enhancement of Levodopa Bioavailability to the Central Nervous System

Levodopa, a precursor to dopamine (B1211576), is administered as a treatment for conditions like Parkinson's disease because dopamine itself cannot cross the BBB. fda.govnih.govresearchgate.net However, when levodopa is administered alone, a significant portion is rapidly decarboxylated to dopamine in the peripheral tissues by AADC before it can reach the brain. fda.govdrugs.compatsnap.com This peripheral conversion reduces the amount of levodopa available to cross the BBB and be converted to dopamine in the brain, where it is needed. drugbank.comfda.govdrugs.compatsnap.com

Co-administration of carbidopa with levodopa inhibits this peripheral decarboxylation of levodopa. drugbank.comwikipedia.orgfda.govdrugs.compatsnap.com By blocking peripheral AADC, carbidopa ensures that a larger proportion of the administered levodopa remains in its unmetabolized form, allowing more of it to cross the BBB. drugbank.comwikipedia.orgfda.govdrugs.compatsnap.com Once across the barrier, levodopa can then be converted to dopamine by AADC present in the brain. proteopedia.orgdrugbank.comwikipedia.org This leads to increased levodopa bioavailability in the central nervous system, enhancing its therapeutic efficacy. drugbank.comfda.govscirp.orgdrug-dev.com Studies have shown that carbidopa can increase the plasma half-life of levodopa and significantly increase its plasma levels. drugbank.comwikipedia.orgfda.govdrugs.com This allows for a substantial reduction in the required levodopa dose to achieve a given therapeutic response. wikipedia.orgfda.govdrugs.comkarger.com

Data from studies illustrate the impact of carbidopa on levodopa pharmacokinetics. For example, in the presence of an AADC inhibitor like carbidopa, the half-life of a single oral dose of levodopa is approximately 1.5 hours, compared to approximately 1 hour without an inhibitor. scirp.org The bioavailability of levodopa when administered with carbidopa is significantly increased, with one source indicating that carbidopa reduces the first-pass metabolism of levodopa to less than 10% of the absorbed dose. diva-portal.org

| Parameter | Levodopa Alone | Levodopa with Carbidopa | Source |

| Levodopa Half-Life (oral) | ~1 hour | ~1.5 hours | scirp.org |

| Peripheral Decarboxylation | High | Significantly Reduced | drugbank.comdiva-portal.org |

| CNS Levodopa Bioavailability | Low | Increased | drugbank.comfda.govscirp.orgdrug-dev.com |

Variable absorption of carbidopa can influence both peripheral and central levodopa metabolism. A study in Parkinson's disease patients demonstrated that individuals with "rapid" carbidopa absorption showed significantly greater central dopamine production (as indicated by labeled CSF HVA) compared to "slow" absorbers, suggesting that peripheral AADC activity may not be fully saturated at commonly used carbidopa doses. nih.gov

Influence on Other Neurotransmitter and Metabolic Pathways

Beyond its primary effect on levodopa metabolism, carbidopa also influences other pathways that utilize AADC, particularly those involving tryptophan.

Decarboxylation of 5-Hydroxytryptophan (B29612) to Serotonin (B10506)

AADC is also responsible for the decarboxylation of 5-hydroxytryptophan (5-HTP), a precursor to serotonin (5-HT). wikipedia.orgontosight.aidrugbank.comontosight.aidovepress.com Similar to its effect on levodopa, carbidopa inhibits the peripheral conversion of 5-HTP to serotonin. drugbank.comdovepress.comresearchgate.netblackwell-lab.comwikipedia.org This action is utilized in research and potentially therapeutically to increase the amount of 5-HTP available to cross the BBB and be converted to serotonin in the brain. researchgate.netblackwell-lab.comwikipedia.orgnih.gov Studies have shown that combining 5-HTP with carbidopa increases the bioavailability of 5-HTP and leads to dose-dependent increases in plasma concentrations. researchgate.netnih.gov

Modulation of Tryptophan Metabolism and Kynurenine (B1673888) Pathway Enzymes

Tryptophan is primarily metabolized through the kynurenine pathway (KP), although a small percentage is converted to 5-HTP and subsequently serotonin. mdpi.comnih.govcpn.or.kr The KP involves a series of enzymatic reactions, and some enzymes in this pathway are also dependent on pyridoxal phosphate (PLP), the same cofactor utilized by AADC. nih.govresearchgate.net

Research suggests that carbidopa can alter tryptophan metabolism by inhibiting certain enzymes within the kynurenine pathway, specifically tryptophan-2,3-dioxygenase (TDO) and kynureninase. mdpi.com Both TDO and kynureninase are involved in the breakdown of tryptophan and its metabolites in the KP. nih.gov TDO is the initial and rate-limiting enzyme in the hepatic KP, while kynureninase acts further down the pathway. nih.gov Inhibition of these enzymes by carbidopa can potentially lead to shifts in the balance of tryptophan metabolites. mdpi.comresearchgate.net

Studies investigating the effects of carbidopa on cancer cells have shown that it can alter tryptophan metabolism, leading to the formation of indole-3-acetonitrile (B3204565) (IAN), a metabolite that may promote cell viability in certain cancer types. mdpi.com This indicates a broader influence of carbidopa on tryptophan metabolic routes beyond the direct inhibition of 5-HTP decarboxylation. mdpi.com

Furthermore, kynurenine aminotransferases (KAT), another group of PLP-dependent enzymes in the KP, are also subject to inhibition by carbidopa. nih.govresearchgate.net KAT enzymes convert kynurenine into kynurenic acid, a neuroprotective metabolite. cpn.or.krfrontiersin.org Inhibition of KAT by carbidopa could potentially impact the levels of kynurenic acid and other downstream KP metabolites.

| Pathway | Enzyme(s) Affected by Carbidopa | Consequence of Inhibition | Source |

| Levodopa to Dopamine | Peripheral AADC | Increased Levodopa availability to CNS, Reduced peripheral dopamine formation | drugbank.comwikipedia.orgfda.govdrugs.compatsnap.com |

| 5-HTP to Serotonin | Peripheral AADC | Increased 5-HTP availability to CNS, Reduced peripheral serotonin formation | drugbank.comdovepress.comresearchgate.netblackwell-lab.comwikipedia.org |

| Tryptophan Metabolism (KP) | TDO, Kynureninase, KAT | Altered metabolite profile (e.g., IAN formation), potential impact on kynurenic acid levels | mdpi.comnih.govresearchgate.net |

Pharmacokinetics and Biotransformation of Dl Carbidopa

Absorption Dynamics

The absorption of dl-Carbidopa is a critical factor in its therapeutic efficacy, primarily influencing the bioavailability of co-administered levodopa (B1675098).

The primary role of this compound is to inhibit the peripheral metabolism of levodopa, thereby increasing its systemic bioavailability. drugbank.com As an inhibitor of aromatic L-amino acid decarboxylase (DDC), carbidopa (B1219) prevents the conversion of levodopa to dopamine (B1211576) in the gastrointestinal tract and other peripheral tissues. drugbank.compatsnap.com This action significantly increases the amount of levodopa that reaches the systemic circulation and is available for transport to the central nervous system. drugbank.com

When administered with carbidopa, the plasma half-life of levodopa is extended from approximately 50 minutes to 1.5 hours. wikipedia.org Studies have shown that at higher doses, carbidopa can increase the area under the levodopa plasma concentration-time curve by about two-fold. frontiersin.org However, the absorption of carbidopa itself can be inconsistent, leading to variability in its effectiveness. frontiersin.orgresearchgate.net Research examining patients with "slow" versus "rapid" carbidopa absorption profiles noted significantly greater peripheral levodopa metabolism in the poor absorbers, suggesting that the degree of enzyme inhibition is directly related to carbidopa's own absorption kinetics.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Primary Mechanism | Peripheral DDC Inhibition | patsnap.comwikipedia.org |

| Protein Binding | ~76% | wikipedia.org |

| Elimination Half-life | ~2 hours | wikipedia.org |

| Effect on Levodopa | Increases plasma half-life from ~50 min to 1.5 hours | wikipedia.org |

This compound is absorbed in the upper small intestine. nih.gov Its effectiveness is dependent on reaching sufficient concentrations to inhibit DDC enzymes located in the gut wall and other peripheral tissues. drugbank.compatsnap.com The absorption process can be limited by several gastrointestinal factors. Erratic or delayed gastric emptying is a significant limiting factor, as it can delay the delivery of the compound to its primary absorption site in the small intestine. nih.gov This inconsistent uptake from the gastrointestinal tract can contribute to fluctuations in plasma levodopa levels and unpredictable clinical responses. frontiersin.org

The absorption of this compound can be influenced by dietary components, which can affect both the rate and extent of its uptake.

High-Protein Diets: While the competition for transport systems primarily affects levodopa, a high-protein meal can delay gastric emptying, which in turn can delay the absorption of carbidopa.

Ferrous Sulfate: Iron supplements, specifically ferrous sulfate, can decrease the absorption of carbidopa. This interaction may result in a reduced serum concentration of carbidopa, potentially diminishing its capacity to inhibit peripheral levodopa metabolism.

Table 2: Factors Affecting this compound Absorption

| Factor | Effect on Absorption | Mechanism | Source(s) |

|---|---|---|---|

| Delayed Gastric Emptying | Decreased and more erratic | Delays transit to the small intestine, the primary site of absorption. | nih.gov |

| Ferrous Sulfate | Decreased | Potential for direct interaction reducing uptake. |

Distribution Profile

Following absorption, the distribution of this compound is characterized by its widespread presence in extracerebral tissues and its deliberate exclusion from the central nervous system.

This compound is distributed throughout the body, where its primary function is to act on peripheral tissues. patsnap.com Its mechanism of action is confined to these extracerebral sites, as it inhibits the DDC enzyme in locations such as the gastrointestinal tract and other peripheral organs to prevent the premature conversion of levodopa. drugbank.compatsnap.comwikipedia.org This ensures that a greater proportion of levodopa remains available for transport into the brain. wikipedia.org Studies have also noted that carbidopa concentrations in fetal tissue appear to be minimal, indicating limited placental transfer. nih.gov

A defining pharmacokinetic feature of this compound is its inability to cross the blood-brain barrier. patsnap.comwikipedia.orgresearchgate.netpdr.net This exclusion is critical to its therapeutic purpose. By remaining in the periphery, carbidopa selectively inhibits DDC outside of the central nervous system. patsnap.comwikipedia.org This prevents the peripheral conversion of levodopa to dopamine but, crucially, does not interfere with the necessary conversion of levodopa to dopamine within the brain. drugbank.comwikipedia.org This selective, peripheral action allows levodopa to exert its therapeutic effect centrally while minimizing peripherally-mediated side effects. patsnap.com

Protein Binding Characteristics

The binding of this compound to plasma proteins is a notable aspect of its pharmacokinetic profile. Research indicates that carbidopa is approximately 76% bound to plasma proteins. wikipedia.orgdrugbank.com This degree of protein binding influences its distribution and availability in the body. However, it has been noted that further studies could help to fully confirm the specifics of this binding characteristic. drugbank.com The interaction with plasma proteins is significant as only the unbound fraction of a drug is generally available to exert its pharmacological effects and to be metabolized or excreted.

Pharmacokinetic Properties of this compound

| Pharmacokinetic Parameter | Value | Source |

|---|---|---|

| Protein Binding | 76% | wikipedia.orgdrugbank.com |

Placental Transfer and Fetal Tissue Concentrations

The extent to which this compound crosses the human placenta is not extensively detailed in the available scientific literature. Studies have been conducted on the transplacental transfer of the combination of levodopa and carbidopa. nih.gov Research demonstrates that levodopa does cross the placental barrier and may be metabolized within fetal tissues, including the brain and spinal cord. nih.gov While carbidopa is included in the scope of these studies, specific data quantifying its passage across the placenta and its resulting concentrations in fetal tissues are sparse. nih.gov The placenta utilizes various transport mechanisms, including passive diffusion and transporter-mediated transport, to regulate the passage of substances from mother to fetus, but the specific mechanisms governing carbidopa's transfer have not been fully elucidated. nih.govmdpi.commdpi.com

Metabolic Pathways and Metabolite Identification

Primary Biotransformation Routes and Enzymatic Processes

The biotransformation of this compound involves several metabolic reactions. The primary metabolic pathway identified for carbidopa is the loss of its hydrazine (B178648) functional group, which may be released as molecular nitrogen. drugbank.com While carbidopa's main pharmacological action is the inhibition of the aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), its own metabolism is a separate process. wikipedia.orgpatsnap.com The metabolism of the levodopa/carbidopa combination is largely conducted by peripheral or intracellular amino acid decarboxylases, with minimal hepatic metabolism noted. nih.gov However, specific enzymatic processes responsible for the direct metabolism of the carbidopa molecule itself are not extensively detailed in current literature.

Characterization of Major Circulating and Excreted Metabolites

Following administration, this compound is transformed into several metabolites. These metabolic products are found in circulation and are eventually excreted from the body. Animal and human studies have shown that carbidopa and its metabolites are eliminated primarily through the urine, with a smaller portion excreted in the feces. drugbank.com

Key identified metabolites of carbidopa include:

3-(3,4-dihydroxyphenyl)-2-methylpropionic acid drugbank.com

3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid drugbank.com

3-(3-hydroxyphenyl)-2-methylpropionic acid drugbank.com

3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid drugbank.com

3-(3-hydroxyphenyl)-2-methyllactic acid drugbank.com

3,4-dihydroxyphenylacetone (B24149) drugbank.com

Identified Metabolites of this compound

| Metabolite Name | Source |

|---|---|

| 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid | drugbank.com |

| 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid | drugbank.com |

| 3-(3-hydroxyphenyl)-2-methylpropionic acid | drugbank.com |

| 3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid | drugbank.com |

| 3-(3-hydroxyphenyl)-2-methyllactic acid | drugbank.com |

| 3,4-dihydroxyphenylacetone | drugbank.com |

Influence on Levodopa Metabolic Fate

The primary and most critical function of this compound is its profound influence on the metabolic fate of Levodopa. wikipedia.org Levodopa, a precursor to dopamine, is extensively metabolized in the peripheral tissues by the DOPA decarboxylase (DDC) enzyme before it can cross the blood-brain barrier. ebmconsult.com This peripheral conversion to dopamine reduces the amount of levodopa that reaches the central nervous system and is responsible for certain side effects. patsnap.com

Carbidopa is an inhibitor of this peripheral DDC enzyme. ebmconsult.com Because carbidopa itself does not cross the blood-brain barrier, its inhibitory action is confined to the periphery. patsnap.com By blocking the peripheral decarboxylation of levodopa, carbidopa significantly increases the plasma half-life of levodopa and the proportion of the administered dose that reaches the brain. wikipedia.orgdrugbank.com This action allows for a substantial reduction in the required dose of levodopa. wikipedia.org

With the DDC pathway inhibited by carbidopa, the metabolism of levodopa is shifted towards an alternative pathway mediated by the enzyme catechol-O-methyltransferase (COMT). nih.gov This results in the increased formation of the metabolite 3-O-methyldopa (3-OMD). nih.govnih.gov While 3-OMD is not an active metabolite, its levels are significantly higher when levodopa is co-administered with carbidopa. nih.gov

Impact on Cellular Tryptophan Catabolism

Beyond its effects on levodopa, this compound also has an impact on the metabolism of the amino acid tryptophan. The DOPA decarboxylase enzyme that carbidopa inhibits is also involved in the final step of serotonin (B10506) biosynthesis, converting 5-hydroxytryptophan (B29612) (5-HTP) to serotonin. wikipedia.org

Furthermore, research has indicated that carbidopa can influence the kynurenine (B1673888) pathway, which is the primary route for tryptophan catabolism in the body. mdpi.comuu.nl Specifically, carbidopa has been shown to inhibit key enzymes in this pathway, including tryptophan-2,3-dioxygenase (TDO) and potentially kynureninase. nih.govnih.gov The kynurenine pathway produces several neuroactive metabolites, and its dysregulation has been linked to various conditions. uu.nl Inhibition of TDO by carbidopa can alter the balance of these metabolites, which may have broader physiological implications. nih.govnih.gov

Excretion Kinetics of this compound

The elimination of this compound from the body is a critical aspect of its pharmacokinetic profile, primarily occurring through renal and to a lesser extent, biliary pathways. The excretion kinetics determine the duration and intensity of the drug's action, which is crucial for its therapeutic efficacy in combination with levodopa.

Renal and Biliary Elimination Pathways

This compound is predominantly eliminated from the body via the kidneys, with a smaller fraction excreted through the biliary system into the feces. drugbank.com Animal studies have indicated that approximately 66% of an administered dose of carbidopa is eliminated in the urine, while about 11% is found in the feces. drugbank.com In humans, urinary excretion accounts for roughly 50% of the dose. drugbank.com

The renal excretion of drugs and their metabolites is a complex process involving glomerular filtration, tubular reabsorption, and tubular secretion. youtube.com While specific transporters for this compound have not been fully elucidated, it is understood that polar metabolites are more readily excreted in the urine. youtube.com Biliary excretion is another, less significant, route for the elimination of this compound and its metabolites. youtube.com This pathway generally involves the transport of substances from the liver into the bile, which is then released into the small intestine and ultimately excreted in the feces. youtube.com For some compounds, metabolites excreted in the bile can be reabsorbed in the intestine, a process known as enterohepatic recirculation, though the extent of this for this compound is not well-documented. youtube.com

Urinary Excretion Profile of the Parent Compound and its Metabolites

The urine of individuals administered this compound contains both the unchanged parent compound and a variety of its metabolites. nih.govnih.gov The major metabolic pathway for carbidopa involves the loss of the hydrazine functional group. drugbank.com

Several key metabolites of this compound have been identified in human urine:

3-(3,4-dihydroxyphenyl)-2-methylpropionic acid drugbank.com

3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid drugbank.com

3-(3-hydroxyphenyl)-2-methylpropionic acid drugbank.com

3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid drugbank.com

3-(3-hydroxyphenyl)-2-methyllactic acid drugbank.com

3,4-dihydroxyphenylacetone drugbank.com

The quantitative determination of this compound and its metabolites in urine can be achieved through methods like liquid chromatography-electrochemical detection (LC-EC) and UV spectrophotometry combined with chemometric methods. nih.govnih.govresearchgate.net

Table 1: Identified Urinary Metabolites of this compound

Modulation of Endogenous Neurotransmitter Excretion

This compound, as an inhibitor of aromatic L-amino acid decarboxylase (DDC), significantly alters the urinary excretion of endogenous neurotransmitters and their metabolites, most notably dopamine. By inhibiting the peripheral conversion of L-dopa to dopamine, carbidopa markedly reduces the urinary excretion of dopamine. nih.govnih.gov This effect is a direct consequence of its mechanism of action.

Furthermore, studies have shown that this compound administration can lead to a significant decrease in urinary sodium excretion, which is correlated with the reduction in urinary dopamine. nih.gov This suggests a potential role for endogenous dopamine in the renal regulation of sodium.

When administered with levodopa, the combination therapy leads to a complex urinary excretion profile of various biogenic amines and their metabolites. For instance, while the excretion of dopamine is reduced compared to levodopa alone, the levels of other metabolites can be altered. nih.gov Specifically, the excretion of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) is significantly lower than with levodopa monotherapy. nih.gov Conversely, the excretion of vanillylmandelic acid (VMA) may be increased. nih.gov The excretion of 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin, has been observed to decrease significantly with the combined treatment. nih.gov

Systemic Clearance and Half-Life Determination

The systemic clearance and elimination half-life are key pharmacokinetic parameters that describe the rate at which a drug is removed from the body. For this compound, these parameters have been characterized in various studies, often in the context of its co-administration with levodopa.

The apparent clearance (CL/F) of carbidopa has been estimated to be around 63 L/h in a typical individual. nih.gov However, this value can be influenced by factors such as age, with clearance decreasing in older individuals. nih.gov The elimination half-life of carbidopa is relatively short, with reported values ranging from approximately 1.8 to 2.9 hours. nih.govnih.gov

Table 2: Pharmacokinetic Parameters of this compound

It is important to note that pharmacokinetic parameters can vary between individuals due to factors such as age, genetics, and disease state. nih.gov

Pharmacological Interactions of Dl Carbidopa

Drug-Drug Interactions: Mechanisms and Implications

The co-administration of carbidopa (B1219) with other medications can lead to altered pharmacological responses, mainly by influencing the availability and metabolism of levodopa (B1675098).

Concomitant use of carbidopa/levodopa with antihypertensive drugs can lead to symptomatic postural hypotension. When initiating therapy with carbidopa/levodopa in patients already receiving antihypertensive medications, dosage adjustments of the antihypertensive drug may be necessary. hpra.ierxlist.comfda.gov

| Drug Class | Potential Interaction | Implication | Source |

| Antihypertensive Agents | Increased risk of symptomatic postural hypotension. | Dosage adjustment of antihypertensive may be required. | hpra.ierxlist.comfda.gov |

Rare reports indicate adverse reactions, including hypertension and dyskinesia, resulting from the concomitant use of tricyclic antidepressants and carbidopa/levodopa. hpra.ierxlist.comwikipedia.org Nonselective monoamine oxidase (MAO) inhibitors are generally contraindicated for use with carbidopa/levodopa, and their use must be discontinued (B1498344) at least two weeks prior to initiating carbidopa/levodopa therapy due to the risk of a dangerous increase in blood pressure (hypertensive crisis). rxlist.comhealthline.commedicalnewstoday.com Carbidopa/levodopa may be administered concomitantly with the manufacturer's recommended dose of an MAO inhibitor with selectivity for MAO type B (e.g., selegiline). rxlist.com However, concomitant therapy with selegiline (B1681611) and carbidopa/levodopa may be associated with severe orthostatic hypotension not solely attributable to carbidopa/levodopa. rxlist.comfda.gov

| Drug Class | Specific Examples | Potential Interaction | Implication | Source |

| Tricyclic Antidepressants | Amitriptyline, Nortriptyline, Protriptyline, Imipramine | Increased risk of hypertension and dyskinesia. | Careful monitoring for side effects. healthline.com | rxlist.comhealthline.comwebmd.com |

| Nonselective Monoamine Oxidase Inhibitors | Isocarboxazid, Phenelzine, Tranylcypromine | Contraindicated due to risk of hypertensive crisis. | Must be discontinued at least two weeks prior to carbidopa/levodopa initiation. rxlist.comhealthline.commedicalnewstoday.com | rxlist.comhealthline.commedicalnewstoday.com |

| Selective MAO-B Inhibitors | Selegiline, Rasagiline | Increased risk of orthostatic hypotension. | May be administered concomitantly at recommended doses, but monitor for hypotension. rxlist.comfda.govhealthline.commedicalnewstoday.com | rxlist.comfda.govhealthline.commedicalnewstoday.com |

Dopamine (B1211576) D2 receptor antagonists, such as phenothiazines, butyrophenones, and risperidone, may reduce the therapeutic effects of levodopa. drugs.comrxlist.comdroracle.aifda.gov This interaction occurs because these agents block dopamine receptors, potentially counteracting the effects of dopamine produced from levodopa in the brain. droracle.ai Patients taking these drugs concomitantly with carbidopa/levodopa should be carefully observed for worsening Parkinson's symptoms or loss of therapeutic response. fda.govhpra.iesahpra.org.za

| Drug Class | Specific Examples | Potential Interaction | Implication | Source |

| Dopamine D2 Receptor Antagonists | Phenothiazines, Butyrophenones, Risperidone, Olanzapine | May reduce the therapeutic effects of levodopa. | Monitor for worsening Parkinson's symptoms or loss of therapeutic response. | drugs.comrxlist.comdroracle.aifda.govhpra.iesahpra.org.za |

Isoniazid may reduce the therapeutic effects of levodopa. rxlist.comfda.govhpra.ie The beneficial effects of levodopa in Parkinson's disease have been reported to be reversed by phenytoin (B1677684) and papaverine. rxlist.comhpra.iesahpra.org.za Patients taking these medications with carbidopa/levodopa should be carefully observed for loss of therapeutic response. rxlist.comhpra.iesahpra.org.za

| Drug Name | Potential Interaction | Implication | Source |

| Isoniazid | May reduce the therapeutic effects of levodopa. | Monitor for worsening Parkinson's symptoms or loss of therapeutic response. | rxlist.comfda.govhpra.ie |

| Phenytoin | May reverse the beneficial effects of levodopa. | Observe carefully for loss of therapeutic response. | rxlist.comhpra.iesahpra.org.za |

| Papaverine | May reverse the beneficial effects of levodopa. | Observe carefully for loss of therapeutic response. | rxlist.comhpra.iesahpra.org.za |

Carbidopa may decrease the excretion rate of certain co-administered drugs, potentially leading to higher serum levels. Examples from research include a potential decrease in the excretion rate of chloroquine, chlorpropamide, alprazolam, amantadine, amikacin, and bleomycin, which could result in higher serum levels of these drugs. drugbank.com Conversely, amiloride (B1667095) may increase the excretion rate of carbidopa, potentially resulting in a lower serum level of carbidopa and a possible reduction in its efficacy. drugbank.com

| Co-Administered Drug | Effect on Excretion Rate of Co-Administered Drug | Potential Outcome | Source |

| Chloroquine | Decreased excretion rate | Higher serum level | drugbank.com |

| Chlorpropamide | Decreased excretion rate | Higher serum level | drugbank.com |

| Alprazolam | Decreased excretion rate | Higher serum level | drugbank.com |

| Amantadine | Decreased excretion rate | Higher serum level | drugbank.com |

| Amikacin | Decreased excretion rate | Higher serum level | drugbank.com |

| Bleomycin | Decreased excretion rate | Higher serum level | drugbank.com |

| Amiloride | Increased excretion rate of Carbidopa | Lower Carbidopa serum level | drugbank.com |

The therapeutic efficacy of certain concomitant medications may be altered when used with carbidopa (in combination with levodopa). For instance, the therapeutic efficacy of carbidopa (referring to the combination with levodopa) can be decreased when used in combination with dopamine D2 receptor antagonists like chlorpromazine, chlorprothixene, aripiprazole (B633), aripiprazole lauroxil, and asenapine. drugbank.com This is consistent with the mechanism of dopamine receptor blockade by these agents, counteracting the dopaminergic effects of levodopa. droracle.ai

Interaction with Droxidopa (B1670964) Metabolism

Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a synthetic amino acid that serves as a prodrug for norepinephrine (B1679862). It is metabolized to norepinephrine by AADC, the same enzyme inhibited by carbidopa. wikipedia.orgnih.govnih.gov Co-administration of carbidopa with droxidopa can decrease the conversion of droxidopa to norepinephrine in the periphery by inhibiting AADC. nih.govmedscape.commedscape.com This interaction can potentially reduce the therapeutic efficacy of droxidopa, which is believed to exert its effects through norepinephrine. nih.gov Therefore, when carbidopa is used concurrently with droxidopa, an increased dose of droxidopa may be required, and careful monitoring is advised. medscape.commedscape.com

Co-Administration Effects with 5-Hydroxytryptophan (B29612) (5-HTP)

5-Hydroxytryptophan (5-HTP) is a precursor to serotonin (B10506) (5-hydroxytryptamine, 5-HT). Similar to levodopa and droxidopa, 5-HTP is also a substrate for AADC. drugbank.com Carbidopa, by inhibiting peripheral AADC, can prevent the breakdown of 5-HTP in the periphery, thereby increasing the amount of 5-HTP available to cross the blood-brain barrier and be converted to serotonin in the central nervous system. researchgate.netdrugs.com This interaction can potentiate the pharmacologic effects of 5-HTP. drugs.comdrugs.com

However, the co-administration of 5-HTP with carbidopa can increase the risk of serious side effects, including those related to excessive serotonergic activity. drugs.commedlineplus.govwebmd.comdrugs.com These potential side effects include rapid speech, anxiety, aggressiveness, altered consciousness, confusion, poor muscle coordination, abdominal cramping, shivering, pupillary dilation, sweating, high blood pressure, and high heart rate. drugs.commedlineplus.govwebmd.comdrugs.com While this combination has been explored for certain neurological disorders to enhance central serotonin levels, it is generally advised against due to the increased risk of adverse reactions, and close monitoring is recommended if used. drugs.com

Drug-Food and Nutrient Interactions

The absorption and bioavailability of medications, including those co-administered with carbidopa, can be influenced by food and nutrient intake.

Impact of Protein Intake on Levodopa/Carbidopa Bioavailability

Dietary protein can significantly impact the absorption of levodopa when co-administered with carbidopa. Protein is broken down into amino acids in the gut. Levodopa and certain amino acids, particularly large neutral amino acids (LNAAs) like phenylalanine, tyrosine, and tryptophan, share the same transport mechanisms for absorption from the small intestine into the bloodstream and for crossing the blood-brain barrier. apdaparkinson.orgdavisphinneyfoundation.orgparkinson.ca

When levodopa/carbidopa is taken with a high-protein meal, the large number of competing amino acids can interfere with the absorption of levodopa from the gut, reducing its bioavailability and the amount that reaches the brain. apdaparkinson.orgdavisphinneyfoundation.orgparkinson.carxlist.comnih.govdrugs.comredalyc.org This competition can lead to reduced effectiveness of the medication and contribute to motor fluctuations in some individuals. apdaparkinson.orgdavisphinneyfoundation.orgparkinson.canih.gov

Studies have shown that taking levodopa/carbidopa on an empty stomach, typically 30-60 minutes before or 1-2 hours after a meal, can help minimize this interaction and improve levodopa absorption. davisphinneyfoundation.orgnih.gov While not everyone experiences this "protein effect," individuals who do may benefit from adjusting the timing of their medication doses relative to protein intake. apdaparkinson.orgdavisphinneyfoundation.orgparkinson.ca

Interaction with Iron Salts and Chelation Mechanisms

Iron salts can interact with both levodopa and carbidopa, potentially reducing their absorption from the gastrointestinal tract. rxlist.comdrugs.commedicationsandnutrition.commedscape.comresearchgate.net This interaction is primarily attributed to the formation of chelation complexes between iron ions and levodopa and carbidopa. rxlist.comdrugs.commedicationsandnutrition.comresearchgate.net Chelation involves the binding of a metal ion to a molecule, forming a stable ring structure. When iron chelates with levodopa and carbidopa, the resulting complexes are less soluble and are poorly absorbed. drugs.commedicationsandnutrition.comresearchgate.net

Interactions with Gut Microbiota-Derived Metabolic Pathways

The human gut microbiota, the vast community of microorganisms residing in the gastrointestinal tract, can influence the metabolism of various drugs, including levodopa. While carbidopa is designed to inhibit human peripheral AADC, it has been found to be less effective, or even ineffective, at inhibiting bacterial enzymes that can metabolize levodopa in the gut. harvard.edubiocodexmicrobiotainstitute.comneurologylive.comparkinson.orgnews-medical.netsci.news

Certain gut bacteria, particularly Enterococcus faecalis, possess an enzyme called pyridoxal (B1214274) phosphate-dependent tyrosine decarboxylase (TyrDC) that can convert levodopa to dopamine in the gut. harvard.edubiocodexmicrobiotainstitute.comneurologylive.comparkinson.orgnews-medical.netsci.newsnih.gov This metabolic conversion by gut bacteria occurs before levodopa can be absorbed and reach the systemic circulation and the brain. harvard.eduparkinson.orgsci.newsnih.gov The dopamine produced in the gut cannot effectively cross the blood-brain barrier and may contribute to peripheral side effects. harvard.eduparkinson.org

Furthermore, some studies suggest an interspecies metabolic pathway where, after E. faecalis converts levodopa to dopamine, a second bacterium, Eggerthella lenta, can further metabolize dopamine to meta-tyramine. harvard.edubiocodexmicrobiotainstitute.comparkinson.orgsci.news This bacterial metabolism of levodopa in the gut by organisms like E. faecalis can significantly reduce the amount of levodopa available for absorption, contributing to variability in treatment response and potentially necessitating higher doses of levodopa/carbidopa. harvard.eduneurologylive.comnews-medical.netsci.newsnih.gov Although carbidopa inhibits the human enzyme, it does not effectively inhibit this bacterial TyrDC, possibly due to inability to penetrate the bacterial cells or structural differences in the enzyme. harvard.edunews-medical.netsci.news Research is ongoing to identify compounds that can specifically inhibit bacterial levodopa metabolism to improve the bioavailability and efficacy of levodopa-based therapies. harvard.edubiocodexmicrobiotainstitute.comparkinson.orgsci.news

Preclinical Research and Toxicological Profile of Dl Carbidopa

In vitro and in vivo Pharmacological Models

Preclinical studies have utilized various models to evaluate the pharmacological activities of Carbidopa (B1219), including its effects in models of neurodegenerative disorders and its efficacy in inhibiting peripheral AADC.

Evaluation in Animal Models of Neurodegenerative Disorders

While Carbidopa's primary use in neurodegenerative disorders like Parkinson's disease is to enhance levodopa (B1675098) delivery to the brain, some research has explored its effects in animal models relevant to these conditions, particularly concerning inflammation which is implicated in neurodegeneration plos.orgnih.govscielo.org.mx. Animal models of Parkinson's disease have indicated a critical role for T cells in inducing central nervous system pathology plos.orgnih.govnih.gov. Studies have shown that Carbidopa can inhibit T cell activation in vivo, which could be relevant in the context of neuroinflammatory aspects of neurodegenerative diseases plos.orgnih.govnih.gov.

Assessment of Peripheral AADC Inhibition Efficacy in Preclinical Studies

Carbidopa functions by inhibiting aromatic L-amino-acid decarboxylase (AADC), an enzyme that converts levodopa to dopamine (B1211576) in the periphery wikipedia.orgnih.gov. This inhibition is crucial because Carbidopa does not readily cross the blood-brain barrier, thus limiting the peripheral conversion of levodopa and increasing the amount available to enter the brain wikipedia.orgnih.gov. Preclinical studies have confirmed this peripheral inhibitory action, demonstrating that Carbidopa increases the plasma half-life of levodopa and decreases peripheral dopamine and homovanillic acid levels in animal models wikipedia.org. Animal studies have shown that Carbidopa is eliminated via urine and feces, with a reported half-life of approximately 107 minutes in humans drugbank.com.

Immunomodulatory Properties

Recent preclinical research has highlighted the immunomodulatory potential of Carbidopa, independent of its role in levodopa metabolism.

Inhibition of T Cell Activation and Proliferation

Studies have demonstrated that Carbidopa strongly inhibits T cell activation and proliferation in vitro and in vivo plos.orgnih.govnih.govresearchgate.netresearchgate.netncl.ac.uk. In vitro experiments using anti-CD3 stimulation have shown that Carbidopa blocks the proliferation of CD4+ T cells in a dose-dependent manner plos.orgnih.govresearchgate.net. Furthermore, Carbidopa treatment significantly inhibited the production of pro-inflammatory cytokines such as IFN-γ and IL-17a by activated CD4+ T cells plos.orgnih.gov. In vivo studies using transgenic mouse models have also indicated that Carbidopa inhibits T cell proliferation plos.orgnih.govresearchgate.netresearchgate.net. This inhibitory effect on T cells suggests a potential immunosuppressive activity plos.orgnih.gov.

Therapeutic Potential in Autoimmune Disease Models (e.g., Experimental Autoimmune Encephalomyelitis, Collagen-Induced Arthritis)

Preclinical studies have investigated the potential therapeutic use of Carbidopa in animal models of autoimmune diseases plos.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Carbidopa has been shown to mitigate the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, induced by myelin oligodendrocyte glycoprotein (B1211001) peptide fragment 35-55 (MOG-35-55) plos.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net. It also mitigated collagen-induced arthritis in animal models plos.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. These findings suggest a potential therapeutic role for Carbidopa in suppressing T cell-mediated pathologies plos.orgnih.govnih.gov. For instance, in the collagen-induced arthritis model, Carbidopa treatment protected joints and inhibited the presence of osteoclasts plos.orgresearchgate.net.

Toxicological Assessments

Preclinical toxicological studies are essential for evaluating the potential hazards associated with a chemical compound before its use in humans. For dl-Carbidopa, these assessments have involved various animal species to understand its systemic effects, organ-specific toxicities, reproductive impact, and carcinogenic potential.

Systemic Toxicity Studies in Various Animal Species

Systemic toxicity studies investigate the adverse effects of a substance on the entire body after exposure. Acute toxicity tests, often using the median lethal dose (LD50), provide initial information on the short-term hazards of a single or multiple exposures within 24 hours. While the application of LD50 has been reduced in some regulatory contexts, it is still used and accepted in certain areas of the world. europa.eucabidigitallibrary.org

Studies involving oral administration of combinations of carbidopa and levodopa in mice have determined oral LD50 values ranging from 1930 mg/kg for a 1:1 ratio to 3270 mg/kg for a 1:3 ratio, representing the sum of the individual doses. Ratios above 1:3 did not significantly alter the LD50 value compared to the 1:3 ratio, suggesting that higher carbidopa proportions relative to levodopa in these combinations were less acutely toxic. Signs of toxicity observed in these studies included erect tails, piloerection, ataxia, lacrimation, and increased activity. At doses of 1500 mg/kg and higher, clonic convulsions and increased irritability were noted. medsafe.govt.nz

Repeated dose toxicity studies provide insight into effects from prolonged exposure. Oral administration of carbidopa and levodopa combinations to monkeys for 54 weeks and rats for 106 weeks at various ratios (10/20, 10/50, and 10/100 mg/kg/day) primarily resulted in physical effects attributed to the pharmacological activity of the compounds. Dosages of 10/20 mg/kg/day showed no apparent physical effects. Hyperactivity was observed in monkeys at dosages of 10/50 and 10/100 mg/kg/day, persisting for 32 weeks at the higher dose. medsafe.govt.nz

The LD50 of carbidopa alone is reported to be 4810 mg/kg in rats. drugbank.com

Data from Systemic Toxicity Studies:

| Species | Administration Route | Dose Ratios (Carbidopa/Levodopa mg/kg/day) | Observed Effects (Combination) | LD50 (Combination) | LD50 (Carbidopa Alone) |

| Mice | Oral | 1:1, 1:3, 1:4, 1:5, 1:10 | Erect tails, piloerection, ataxia, lacrimation, increased activity, clonic convulsions, increased irritability | 1930 - 3270 mg/kg | Not specified |

| Rats | Oral | 10/20, 10/50, 10/100 | Primarily pharmacological effects; no apparent physical effects at 10/20 mg/kg/day. medsafe.govt.nz | Not specified | 4810 mg/kg drugbank.com |

| Monkeys | Oral | 10/20, 10/50, 10/100 | Primarily pharmacological effects; hyperactivity at 10/50 and 10/100 mg/kg/day. medsafe.govt.nz | Not specified | Not specified |

Organ-Specific Toxicities and Histopathological Findings

Investigations into organ-specific toxicities have been conducted in various animal models. In studies involving carbidopa and levodopa combinations, no new target tissues were identified in the drug combination groups compared to the effects of the individual compounds. fda.gov

A dose-related increase in vascular mineralization in the brain has been observed in rats, but not in mice or dogs. fda.gov Brain mineralization is also a spontaneous finding in multiple species, including humans. fda.gov In a 2-year carcinogenicity study in Wistar rats, foci of mineralization were detected in control animals as well, although the incidence was lower than in treated groups. fda.gov In a 2-year carcinogenicity study in CD-1 mice, brain mineralization was detected in all groups, including controls, with no dose-related incidence or severity. fda.gov Brain mineralization was not detected in beagle dogs in 26- or 52-week toxicity studies. fda.gov

Histopathological examinations in animal studies have focused on identifying tissue-level changes. While specific detailed histopathological findings for carbidopa monotherapy are not extensively detailed in the provided search results, studies involving combinations with levodopa indicate that the principal physical effects observed were due to the pharmacological activity of the compounds. medsafe.govt.nz

Teratogenicity and Reproductive Toxicology (Comparative Analysis of Carbidopa Monotherapy vs. Levodopa Combinations)

Teratogenicity and reproductive toxicology studies assess the potential of a substance to cause developmental malformations or affect reproductive capacity. Regulatory decisions regarding the risk of reproductive or developmental toxicity rely significantly on animal data. nih.govbirthdefectsresearch.org

Carbidopa monotherapy has shown no evidence of teratogenicity in mice or rabbits at doses up to 120 mg/kg/day. medsafe.govt.nzmedscape.commedsafe.govt.nz

In contrast, levodopa alone has been shown to produce visceral and skeletal malformations in rabbits at doses of 125 and 250 mg/kg/day. medsafe.govt.nzmedsafe.govt.nz

When carbidopa and levodopa were administered in combination, studies in mice at doses ranging from 25/250 to 100/500 mg/kg/day showed no evidence of teratogenicity. medsafe.govt.nzmedsafe.govt.nz However, in rabbits, combinations of carbidopa and levodopa at various doses and ratios caused visceral and skeletal malformations that were quantitatively and qualitatively similar to those seen with levodopa alone. medsafe.govt.nzmedsafe.govt.nzmpa.seorganon.com This suggests that carbidopa, while not teratogenic on its own, did not prevent the teratogenic effects of levodopa in rabbits. Animal studies with carbidopa-levodopa have demonstrated developmental toxicity, including teratogenic effects, at clinically relevant doses. fda.gov

Regarding fertility, animal studies with carbidopa have shown no effect on fertility status and development. drugbank.com The administration of carbidopa/levodopa at dose levels of 10/20, 10/50, or 10/100 mg/kg/day did not adversely affect the fertility of male or female rats, their reproductive performance, or the growth and survival of their young. medsafe.govt.nz

Data from Teratogenicity Studies:

| Compound | Species | Dose (mg/kg/day) | Teratogenic Effects Observed |

| Carbidopa | Mice | Up to 120 | No medsafe.govt.nzmedscape.commedsafe.govt.nz |

| Carbidopa | Rabbits | Up to 120 | No medsafe.govt.nzmedscape.commedsafe.govt.nz |

| Levodopa | Rabbits | 125, 250 | Yes (visceral and skeletal malformations) medsafe.govt.nzmedsafe.govt.nz |

| Carbidopa/Levodopa | Mice | 25/250 to 100/500 | No medsafe.govt.nzmedsafe.govt.nz |

| Carbidopa/Levodopa | Rabbits | Various doses/ratios | Yes (visceral and skeletal malformations, similar to levodopa alone) medsafe.govt.nzmedsafe.govt.nzmpa.seorganon.com |

Carcinogenicity Evaluation

Carcinogenicity evaluations are conducted to determine if a substance has the potential to cause cancer. Non-clinical data on carbidopa, based on conventional studies, reveal no special hazard for humans regarding carcinogenic potential. mpa.se In animal studies, carbidopa has shown no incidences of neoplasia. drugbank.com

A 96-week study of carbidopa in rats at oral doses of 25, 45, or 135 mg/kg/day showed no significant differences between treated and control rats with respect to mortality or neoplasia. medsafe.govt.nz In a two-year bioassay of a carbidopa/levodopa combination, no evidence of carcinogenicity was found in rats receiving doses approximately two times the maximum daily human dose of carbidopa and four times the maximum daily human dose of levodopa. organon.com Combinations of carbidopa and levodopa (10/20, 10/50, and 10/100 mg/kg/day) were given orally to rats for 106 weeks, and the results did not indicate carcinogenicity. medsafe.govt.nz

While epidemiological studies have shown that patients with Parkinson's disease have a higher risk of developing melanoma, it is unclear whether this increased risk is due to the disease itself or the drugs used to treat it, such as carbidopa/levodopa. medscape.com However, preclinical studies specifically evaluating the carcinogenic potential of carbidopa have not indicated such a risk. drugbank.commedsafe.govt.nzmpa.seorganon.com

Data from Carcinogenicity Studies:

| Compound | Species | Study Duration | Dose (mg/kg/day) | Carcinogenicity Findings |

| Carbidopa | Rats | 96 weeks | 25, 45, 135 | No significant differences in mortality or neoplasia vs. controls medsafe.govt.nz |

| Carbidopa/Levodopa | Rats | 2 years | ~2x MRHD (carbidopa), ~4x MRHD (levodopa) | No evidence of carcinogenicity organon.com |

| Carbidopa/Levodopa | Rats | 106 weeks | 10/20, 10/50, 10/100 | No indication of carcinogenicity medsafe.govt.nz |

Clinical Research Applications and Efficacy of Dl Carbidopa

Therapeutic Role in Parkinson's Disease Management

Carbidopa's therapeutic role in Parkinson's disease is intrinsically linked to its co-administration with levodopa (B1675098). medcentral.comnih.gov By inhibiting peripheral levodopa metabolism, carbidopa (B1219) enhances the central bioavailability of levodopa, allowing lower doses of levodopa to be used. medcentral.comnih.gove-lactancia.org This combination is considered a highly effective treatment for the motor symptoms of parkinsonian syndrome. medcentral.com

Optimization of Levodopa Therapeutic Efficacy and Safety Profile

The co-administration of carbidopa with levodopa significantly optimizes the therapeutic efficacy of levodopa. By preventing the premature conversion of levodopa to dopamine (B1211576) in the periphery, a greater proportion of the administered levodopa reaches the brain, where it is needed to supplement deficient dopamine levels. wikipedia.orgmedcentral.come-lactancia.org This allows for a substantial reduction in the required levodopa dosage, typically by 70-80%. medcentral.com

This optimization also contributes to an improved safety profile, primarily by reducing the incidence of peripheral adverse effects associated with levodopa decarboxylation. medcentral.come-lactancia.org While carbidopa does not mitigate central nervous system adverse effects of levodopa, its ability to increase levodopa availability in the brain can lead to certain central effects occurring at lower levodopa dosages and potentially sooner than with levodopa alone. medcentral.come-lactancia.org

Clinical Impact on Motor Symptoms and Motor Fluctuations

Levodopa, in combination with carbidopa, is the most effective medication for relieving the motor symptoms of Parkinson's disease, including akinesia, rigidity, and tremor. medcentral.comwikipedia.org Approximately 80% of treated patients experience complete or partial relief of these symptoms, leading to improvements in functional ability and daily activities. medcentral.com

Despite its efficacy, chronic levodopa therapy can lead to the development of motor complications, such as motor fluctuations and dyskinesia. frontiersin.orgpracticalneurology.comresearchgate.net Motor fluctuations are characterized by oscillations between periods of good motor control ("on" time) and periods of symptom re-emergence ("off" time). practicalneurology.com Dyskinesias are involuntary movements. frontiersin.orgpracticalneurology.com These complications can significantly impact a patient's quality of life. researchgate.net

Research has explored the impact of different formulations of carbidopa/levodopa on motor fluctuations. A study comparing carbidopa/levodopa enteral suspension (CLES) with orally administered immediate-release carbidopa/levodopa (IR-CL) in advanced Parkinson's disease patients demonstrated that CLES provided more consistent motor symptom control throughout the day. nih.gov Patients treated with CLES showed a more rapid onset of "on" time after waking and greater consistency of "on" time compared to those on IR-CL. nih.gov Fewer CLES-treated patients experienced extreme fluctuations between "off" and "on" with troublesome dyskinesia. nih.gov

A pharmacovigilance analysis comparing carbidopa and benserazide, another DOPA decarboxylase inhibitor, in combination with levodopa, indicated that the choice of inhibitor might influence the risk profile of motor complications. frontiersin.orgfrontiersin.org This analysis highlighted motor complications such as dyskinesia, the on-off phenomenon, freezing episodes, and wearing-off linked to the oral use of both carbidopa and benserazide. frontiersin.orgfrontiersin.org Wearing-off was notably higher for carbidopa compared to benserazide. frontiersin.orgfrontiersin.org

Mitigation of Levodopa-Induced Peripheral Adverse Events

A primary benefit of combining carbidopa with levodopa is the significant reduction in levodopa-induced peripheral adverse events, particularly nausea and vomiting. medcentral.come-lactancia.org These gastrointestinal side effects are primarily caused by the peripheral conversion of levodopa to dopamine. medcentral.comnih.gov By inhibiting peripheral dopa decarboxylase, carbidopa minimizes this conversion, thereby decreasing the incidence of nausea and vomiting. medcentral.comnih.gove-lactancia.org This reduction in peripheral side effects allows for more rapid dosage titration of levodopa. medcentral.come-lactancia.org

Pharmacokinetic Studies in Human Cohorts

Pharmacokinetic studies in human cohorts have investigated the absorption, distribution, metabolism, and excretion of carbidopa, particularly in the context of its co-administration with levodopa in various formulations.

Comparative Bioavailability and Bioequivalence Studies of Different Formulations (e.g., Immediate Release, Controlled Release, Extended Release)

Comparative bioavailability and bioequivalence studies are crucial for evaluating the performance of different carbidopa/levodopa formulations. Studies have compared immediate-release (IR), controlled-release (CR), and extended-release (ER) formulations.

A study comparing a newly developed dispersible microtablet formulation of levodopa/carbidopa (LC-5) with standard levodopa/carbidopa tablets (LC-100) and dispersible levodopa/benserazide found that the LC-5 microtablets were bioequivalent to the LC-100 tablets in terms of the area under the curve (AUC) and maximum concentration (Cmax) for levodopa. nih.govresearchgate.net However, the bioequivalence comparison for carbidopa between LC-5 and LC-100 did not consistently meet the target, showing larger interindividual variation in AUC and Cmax for carbidopa. nih.govresearchgate.net

Studies have also assessed the relative bioavailability of levodopa from extended-release carbidopa-levodopa capsules compared to other formulations. The relative bioavailability of levodopa from one ER carbidopa-levodopa formulation (IPX066) in healthy subjects relative to Sinemet® IR, Sinemet® CR, and Stalevo® was reported as 80.4%, 75.1%, and 56.1%, respectively. fda.govd-nb.info The absolute bioavailability of levodopa from this ER formulation was estimated to be approximately 70%. d-nb.info

Bioequivalence studies have also been conducted for different formulations of levodopa-carbidopa intestinal gel (LCIG). A study comparing a high-concentration LCIG formulation (LCIG-HV) with a commercial low-concentration formulation (LCIG-LV) found that the formulations were clinically bioequivalent for both levodopa and carbidopa based on Cmax, AUCt, and AUCinf. nih.gov The median Tmax for carbidopa was 3.0 hours for both formulations, and the harmonic mean half-life for carbidopa was approximately 1.9 to 2.0 hours. nih.gov

Data on the relative bioavailability of levodopa from IPX066 compared to other formulations is presented in the following table:

| Formulation Comparison | Relative Bioavailability of Levodopa (%) |

| IPX066 vs. Sinemet® IR (Healthy) | 80.4 |

| IPX066 vs. Sinemet® CR (Healthy) | 75.1 |

| IPX066 vs. Stalevo® (Healthy) | 56.1 |

| IPX066 vs. Sinemet® IR (Patients) | ~70 |

Plasma Concentration-Time Profiles and Population Pharmacokinetics

Studies investigating the plasma concentration-time profiles of carbidopa, often alongside levodopa, provide insights into its absorption and elimination characteristics. Following oral administration of immediate-release carbidopa/levodopa, carbidopa concentrations typically reach Tmax later than levodopa. nih.gov The plasma half-life of carbidopa has been reported to be around 2 hours. wikipedia.org

Population pharmacokinetic analyses have been conducted to characterize the pharmacokinetics of levodopa and carbidopa and identify factors influencing their disposition. In a population PK analysis of levodopa/carbidopa microtablets, carbidopa disposition was best described by a one-compartment model. nih.gov The apparent clearance (CL/F) for carbidopa was estimated to be 63 L/h, and the central volume of distribution (Vc/F) was estimated to be 168 L, resulting in a half-life of 111 minutes for a typical individual. nih.gov This analysis also found that carbidopa apparent clearance decreased with age. nih.gov

Studies on continuous subcutaneous infusion of levodopa/carbidopa (e.g., ND0612) in healthy volunteers demonstrated that stable levodopa and carbidopa concentrations were attained within several hours of infusion and maintained throughout the infusion period. frontiersin.orghenryford.com Mean AUC values for carbidopa increased with increasing infusion rates, demonstrating dose proportionality. henryford.com

Data from a population pharmacokinetic analysis of levodopa/carbidopa microtablets in healthy subjects and Parkinson's disease patients is summarized below:

| Parameter | Estimate (Typical Individual: 70 kg, 49 years) | Unit |

| Carbidopa CL/F | 63 | L/h |

| Carbidopa Vc/F | 168 | L |

| Carbidopa Half-life | 111 | min |

Factors identified as influencing carbidopa apparent clearance in this population PK analysis included age. nih.gov

Specific Clinical Applications

Monotherapy for Levodopa-Associated Nausea and Vomiting

While the heading for this section specifies "Monotherapy for Levodopa-Associated Nausea and Vomiting," clinical research consistently demonstrates that carbidopa's efficacy in reducing levodopa-induced nausea and vomiting is observed when it is administered in combination with levodopa, rather than as a standalone treatment for this specific side effect. Carbidopa functions as a peripheral decarboxylase inhibitor, preventing the conversion of levodopa to dopamine in the extracerebral tissues. This action reduces the concentration of dopamine in the bloodstream, which is a primary cause of gastrointestinal side effects such as nausea and vomiting associated with levodopa administration alone. By limiting peripheral dopamine production, a greater proportion of administered levodopa becomes available to cross the blood-brain barrier, where it is converted to dopamine to exert its therapeutic effects on Parkinson's disease symptoms fishersci.camims.comwikidata.orgprobes-drugs.orgnih.gov.

Clinical studies comparing treatment with levodopa alone versus the combination of carbidopa and levodopa have provided detailed research findings on the incidence of nausea and vomiting. These studies indicate a significantly lower occurrence of these gastrointestinal side effects when carbidopa is co-administered with levodopa. For instance, one double-blind study involving patients with Parkinson's disease reported that nausea, vomiting, and anorexia developed in a substantially higher percentage of patients treated with levodopa alone compared to those receiving carbidopa/levodopa mims.com. Another source highlights that the incidence of levodopa-induced nausea and vomiting is less with the combination product than with levodopa alone mims.comwikidata.orgprobes-drugs.org. This reduction in nausea and vomiting is a key benefit of combining carbidopa with levodopa, allowing for better tolerability and facilitating the titration of levodopa dosage to achieve optimal therapeutic effects mims.comprobes-drugs.orgfishersci.be.

The following table summarizes findings on the incidence of nausea and vomiting in studies comparing levodopa alone and carbidopa/levodopa combination therapy:

| Treatment Group | Incidence of Nausea and Vomiting (%) | Source |

| Levodopa alone | 56 | mims.com |

| Carbidopa/Levodopa | 27 | mims.com |

| Levodopa alone | Higher incidence | mims.comwikidata.orgprobes-drugs.org |

| Carbidopa/Levodopa | Lower incidence | mims.comwikidata.orgprobes-drugs.org |

It is important to note that the research consistently focuses on the effect of carbidopa as an adjunct to levodopa in mitigating nausea and vomiting. The concept of using carbidopa as a monotherapy specifically for levodopa-associated nausea and vomiting is not a standard clinical practice and is not supported by the reviewed literature, as carbidopa's relevant antiemetic effect in this context is mediated through its interaction with levodopa's peripheral metabolism.

Novel Insights and Future Research Directions for Dl Carbidopa

Expanding Therapeutic Potential in Autoimmune and Inflammatory Disorders

Emerging research suggests a potential role for carbidopa (B1219) in modulating immune responses and inflammation, opening avenues for its investigation in autoimmune and inflammatory disorders. Studies have indicated that carbidopa can inhibit T cell activation both in vitro and in vivo. nih.govresearchgate.netnih.gov This inhibitory effect on T cells suggests a potential therapeutic use in suppressing T cell-mediated pathologies. nih.govresearchgate.netnih.gov Pre-clinical evidence has shown that carbidopa treatment mitigated experimental autoimmune encephalitis (EAE), an animal model of multiple sclerosis, and collagen-induced arthritis in animal models. nih.govresearchgate.netnih.govresearchgate.net Furthermore, carbidopa has been observed to favor the polarization of macrophages towards an anti-inflammatory M2 phenotype. nih.gov These findings, although preliminary and pre-clinical, highlight the potential of carbidopa in the context of autoimmune disorders and cytokine release syndrome, warranting further research. researchgate.net

Investigation of Influence on Cancer Biology and Tryptophan Metabolism in Malignancies

Research is also delving into the influence of carbidopa on cancer biology and its interaction with tryptophan metabolism in malignancies. Carbidopa has been shown to inhibit pancreatic cancer cell proliferation both in vitro and in vivo. portlandpress.comparkinsonsnewstoday.com Studies suggest that carbidopa may exert anti-cancer properties, potentially explaining the lower incidence of certain cancers observed in patients taking carbidopa for Parkinson's disease, with the notable exceptions of breast cancer and melanoma. portlandpress.comparkinsonsnewstoday.commdpi.commedicalnewstoday.comeuropeanpharmaceuticalreview.comttuhsc.edu